Chlorpyrifos methyl-d6

Description

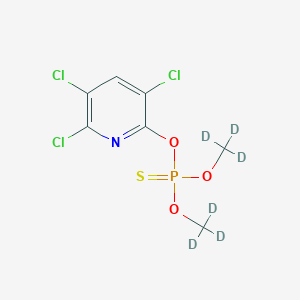

Structure

2D Structure

3D Structure

Properties

CAS No. |

2083629-84-7 |

|---|---|

Molecular Formula |

C7H7Cl3NO3PS |

Molecular Weight |

328.6 g/mol |

IUPAC Name |

sulfanylidene-[(3,5,6-trichloro-2-pyridinyl)oxy]-bis(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3 |

InChI Key |

HRBKVYFZANMGRE-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |

Canonical SMILES |

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthesis and Physicochemical Characterization of Chlorpyriphos Methyl D6

Synthetic Methodologies for Deuterated Chlorpyrifos-methyl (B1668853)

The synthesis of Chlorpyrifos-methyl-d6 involves the introduction of six deuterium (B1214612) atoms into the methoxy (B1213986) groups of the Chlorpyrifos-methyl molecule. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

Precursor Compounds and Reaction Pathways

The synthesis of Chlorpyrifos-methyl-d6 follows a similar reaction pathway to its non-deuterated analogue. The key precursor compounds are 3,5,6-trichloro-2-pyridinol (B117793) and a deuterated methylating agent. The general synthesis for Chlorpyrifos-methyl involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-dimethyl thiophosphoryl chloride.

For the deuterated synthesis, a common strategy involves the use of deuterated methanol (B129727) (CD3OD) or a derivative as the source of the trideuteriomethyl groups. The reaction pathway would likely involve the synthesis of a deuterated thiophosphorylating agent, such as O,O-bis(trideuteriomethyl) thiophosphoryl chloride, which is then reacted with 3,5,6-trichloro-2-pyridinol.

A plausible synthetic route can be outlined as follows:

Preparation of the deuterated phosphorylating agent: This would involve reacting thiophosphoryl chloride (PSCl3) with deuterated methanol (CD3OD) to form O,O-bis(trideuteriomethyl) thiophosphoryl chloride.

Condensation reaction: The resulting deuterated phosphorylating agent is then reacted with 3,5,6-trichloro-2-pyridinol in the presence of a base to yield Chlorpyrifos-methyl-d6.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product. While specific optimization data for the synthesis of Chlorpyrifos-methyl-d6 is not extensively published in peer-reviewed literature, general principles of organic synthesis for similar organophosphates can be applied.

Key parameters for optimization would include:

Reaction Temperature: To control the rate of reaction and minimize side-product formation.

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction kinetics.

Base: The selection of an appropriate base is crucial for the deprotonation of 3,5,6-trichloro-2-pyridinol, facilitating its reaction with the phosphorylating agent.

Reaction Time: Monitoring the reaction progress to determine the optimal time for completion.

Stoichiometry of Reactants: Adjusting the molar ratios of the precursor compounds to ensure complete reaction and maximize the yield of the desired product.

The yield of the synthesis would be determined by the efficiency of these optimized conditions and the purity of the starting materials.

Isotopic Purity and Chemical Purity Assessment

For Chlorpyrifos-methyl-d6 to function effectively as an analytical standard, its isotopic and chemical purity must be rigorously assessed and certified.

Analytical Techniques for Deuterium Abundance Determination (e.g., NMR, Mass Spectrometry)

The determination of isotopic purity, specifically the abundance of deuterium, is crucial. High isotopic enrichment is necessary to prevent interference with the quantification of the non-labeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing isotopic purity. In a sample of Chlorpyrifos-methyl-d6, the absence or significant reduction of signals corresponding to the methoxy protons would indicate a high degree of deuteration. The integration of any residual proton signals against a known internal standard can be used to quantify the isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio (m/z). The relative intensities of the isotopic peaks in the mass spectrum provide a direct measure of the isotopic distribution and can be used to calculate the percentage of deuteration.

Chromatographic and Spectroscopic Methods for Chemical Purity

Chemical purity is equally important to ensure that the standard is free from contaminants that could interfere with analytical measurements.

Chromatographic Techniques:

Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for assessing the purity of volatile and semi-volatile compounds like Chlorpyrifos-methyl-d6. The presence of a single, sharp peak at the expected retention time indicates high purity.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be employed to determine the chemical purity. The peak area percentage of the main component is used to quantify the purity level.

Spectroscopic Techniques:

NMR Spectroscopy: In addition to isotopic purity, ¹³C and ³¹P NMR can provide structural confirmation and detect the presence of any structurally related impurities.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the functional groups present in the molecule and to check for impurities that have distinct IR absorption bands.

Role as a Certified Reference Material and Analytical Standard

Chlorpyrifos-methyl-d6 is widely used as a Certified Reference Material (CRM) and an analytical standard, particularly for the quantification of Chlorpyrifos-methyl residues in environmental and food samples. copernicus.org Its production by accredited manufacturers under standards such as ISO 17034 ensures its quality and traceability. schd-shimadzu.comepa.gov

The primary application of Chlorpyrifos-methyl-d6 is as an internal standard in isotope dilution mass spectrometry. In this technique, a known amount of the deuterated standard is added to a sample prior to extraction and analysis. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar losses during sample preparation and analysis.

By measuring the ratio of the non-deuterated analyte to the deuterated internal standard using a mass spectrometer, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response. This is particularly important for complex matrices such as soil, water, and various food products where significant signal suppression or enhancement can occur.

Standards for Metrological Traceability

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In chemical analysis, this is often achieved through the use of Certified Reference Materials (CRMs).

Chlorpyrifos-methyl-d6 is available as a CRM from various accredited suppliers. These standards are produced and certified under stringent quality management systems, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. The certification process involves characterizing the material for its identity, purity, and concentration using validated analytical methods.

The use of Chlorpyriphos-methyl-d6 as a CRM ensures that the measurements performed in a laboratory are accurate, comparable, and traceable to a national or international standard. This is of paramount importance in regulatory monitoring, where analytical results must be legally defensible. The certificate of analysis accompanying the CRM provides information on its certified property values, associated uncertainties, and a statement of metrological traceability.

Quality Assurance and Quality Control in Analytical Laboratories

In analytical laboratories, particularly those performing quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are invaluable for quality assurance (QA) and quality control (QC). Chlorpyriphos-methyl-d6 serves as an ideal internal standard for the quantification of Chlorpyriphos-methyl.

The principle behind using a SIL internal standard is that it behaves almost identically to its unlabeled counterpart (the analyte) during sample preparation, extraction, and chromatographic analysis. iaea.org However, due to its higher mass, it can be distinguished by the mass spectrometer. nih.gov By adding a known amount of Chlorpyriphos-methyl-d6 to the sample at the beginning of the analytical process, any loss of the analyte during sample workup will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of the final calculated concentration of the analyte.

The use of Chlorpyriphos-methyl-d6 as an internal standard helps to mitigate several sources of error, including:

Matrix Effects: Variations in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the internal standard is chemically identical, it experiences similar matrix effects, allowing for reliable correction.

Instrumental Variability: Fluctuations in instrument performance, such as injection volume or detector response, can affect the precision of the analysis. The ratio of the analyte signal to the internal standard signal remains constant, thus compensating for these variations. nih.gov

Extraction Efficiency: Incomplete or variable recovery of the analyte during sample extraction is a common source of error. The co-extraction of the internal standard allows for the accurate determination of the analyte concentration regardless of the recovery rate.

The data table below summarizes the key applications of Chlorpyriphos-methyl-d6 in analytical laboratories.

| Application | Description |

| Internal Standard | Added to samples to correct for losses during sample preparation and analysis, improving accuracy and precision. |

| Method Validation | Used to assess the performance of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification. |

| Proficiency Testing | Included in proficiency testing schemes to evaluate the performance of different laboratories. |

Advanced Analytical Applications of Chlorpyriphos Methyl D6 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Pesticide Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy in quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Chlorpyrifos-methyl-d6, to the sample at the beginning of the analytical process. This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (d).

Because the deuterated standard behaves identically to the native compound throughout sample extraction, cleanup, and chromatographic separation, any losses of the analyte during these steps are mirrored by proportional losses of the internal standard. The mass spectrometer can distinguish between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the known amount of the added internal standard, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy.

One of the most significant challenges in trace-level pesticide analysis is the "matrix effect". This phenomenon occurs when co-extracted compounds from the sample matrix (e.g., soil, water, food) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the analytical signal. This can result in significant inaccuracies in quantification.

Chlorpyrifos-methyl-d6 is an ideal tool for mitigating matrix effects. Since it co-elutes with the unlabeled chlorpyrifos-methyl (B1668853) from the gas or liquid chromatography column and enters the mass spectrometer source at the same time, it is subjected to the same matrix-induced ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is effectively canceled out. This normalization process ensures that the quantitative results are reliable and accurate, regardless of the complexity of the sample matrix.

The use of Chlorpyriphos-methyl-d6 as an internal standard in an IDMS framework significantly enhances both the accuracy and precision of the analytical measurements. Accuracy, or the closeness of a measured value to the true value, is improved because the method corrects for both systematic errors (like analyte loss during sample preparation) and random errors (like fluctuations in instrument response).

Precision, which refers to the closeness of repeated measurements to each other, is also greatly improved. By normalizing the analyte signal to the internal standard signal, any variations in injection volume, instrument sensitivity, or detector response between different runs are compensated for. This results in a lower relative standard deviation (RSD) for replicate measurements, indicating higher precision. European Union guidelines for pesticide residue analysis, such as SANTE/12682/2019, accept recoveries in the range of 70-120% with an RSD of ≤20%, criteria that are consistently met when using isotopically labeled internal standards. researchgate.net

Method Development and Validation for Quantification of Pesticides in Diverse Matrices

The development of robust and reliable analytical methods is paramount for the routine monitoring of pesticides. The incorporation of Chlorpyrifos-methyl-d6 is a cornerstone of method validation for quantifying chlorpyrifos-methyl in a wide array of sample types, ensuring that the methods meet stringent international standards.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a widely used technique for the analysis of volatile and semi-volatile pesticides like chlorpyrifos-methyl. The use of Chlorpyrifos-methyl-d6 is integral to developing high-quality quantitative methods. In a typical validation study, parameters such as linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as RSD) are assessed.

For instance, in the analysis of complex matrices like animal feed, methods using an internal standard for quantification demonstrate excellent performance. Validation data for chlorpyrifos-methyl in cereal-based feed showcases the effectiveness of this approach.

Table 1: Representative GC-MS/MS Validation Data for Chlorpyrifos-methyl in Cereal-Based Feed Data is illustrative of performance achieved using IDMS principles with a suitable internal standard like Chlorpyrifos-methyl-d6.

| Spiking Level (mg/kg) | Mean Recovery (%) | Precision (RSD%) |

|---|---|---|

| 0.01 | 95 | 8.5 |

| 0.10 | 98 | 6.2 |

Source: Adapted from EURL Validation Report 14. eurl-pesticides.eu

The data demonstrates that even at low concentrations, the method provides high recovery and excellent precision, which is crucial for enforcing maximum residue limits (MRLs).

For pesticides that are more polar or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. The principles of using Chlorpyrifos-methyl-d6 as an internal standard are equally applicable and essential for LC-MS/MS methods. It effectively compensates for matrix effects and variability in the electrospray ionization (ESI) source.

Validation of LC-MS/MS methods in challenging matrices like olive oil and biobed materials highlights the robustness that isotopically labeled standards provide. These methods are validated by assessing linearity, recovery, precision, and the limit of quantification (LOQ).

Table 2: Representative LC-MS/MS Validation Data for Chlorpyrifos-methyl in Diverse Matrices Data is illustrative of performance achieved using IDMS principles with a suitable internal standard like Chlorpyrifos-methyl-d6.

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Precision (RSD%) | LOQ (mg/kg) |

|---|---|---|---|---|

| Olive Oil | 0.05 | 92 | 11 | 0.05 |

| Olive Oil | 0.50 | 95 | 8 | 0.05 |

| Soya Cake | 0.005 | 105 | 15 | 0.005 |

| Soya Cake | 0.05 | 102 | 9 | 0.005 |

Source: Adapted from University of Almeria Validation Data and EURL Validation Report 36. eurl-pesticides.eueurl-pesticides.eu

These results underscore the method's ability to deliver accurate and precise quantification across different complex sample types and a wide range of concentrations.

The use of Chlorpyrifos-methyl-d6 is not limited to the final analytical measurement; it is also a vital component from the very first step of sample preparation. By adding the deuterated standard at the beginning of the extraction process, such as in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, any analyte loss during homogenization, extraction, and cleanup steps is accounted for. eurl-pesticides.eueurl-pesticides.eu

This is particularly important in multi-step sample preparation protocols where the potential for analyte loss is high. For example, a study using 14C-labeled chlorpyrifos (B1668852) as a tracer to evaluate pesticide loss during sample processing demonstrated that mass transfer steps are a primary source of variability. thermofisher.comgcms.cz Chlorpyrifos-methyl-d6 serves the same purpose in non-radiometric studies, ensuring that the final calculated concentration accurately reflects the amount present in the original, unprocessed sample. This makes the entire analytical procedure more robust and less susceptible to variations in extraction efficiency.

Specific Applications in Environmental and Agro-Environmental Sample Analysis

The ubiquitous use of chlorpyrifos-methyl in agriculture necessitates rigorous monitoring of its residues in various environmental compartments. Chlorpyrifos-methyl-d6 is instrumental in these analyses, enabling the detection and quantification of the parent compound at trace levels.

The determination of chlorpyrifos-methyl in aqueous matrices is crucial for assessing water quality and the potential for environmental contamination. Analytical methods, such as gas chromatography with electron capture detection (GC/ECD), have been developed and validated for this purpose. nih.gov In these methods, Chlorpyriphos-methyl-d6 can be employed as an internal standard to ensure the accuracy of quantification, especially when dealing with complex wastewater samples where matrix effects can be significant.

Liquid-liquid extraction is a common sample preparation technique, where water samples are extracted with an organic solvent like methyl tertiary butyl ether (MTBE). nih.gov The use of an internal standard like Chlorpyriphos-methyl-d6, added to the sample prior to extraction, helps to correct for any losses of the target analyte during this process. The accuracy of such methods is often evaluated through recovery studies, with acceptable recoveries indicating the effectiveness of the extraction and analytical procedure. nih.gov

Table 1: Example Analytical Method Parameters for Chlorpyrifos-methyl in Water

| Parameter | Value |

| Analytical Technique | Gas Chromatography with Electron Capture Detection (GC/ECD) |

| Column | TR-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C, ramped to 200 °C |

| Detector Temperature | 300 °C |

| Internal Standard | Chlorpyriphos-methyl-d6 |

Soil and sediment act as significant sinks for pesticides like chlorpyrifos-methyl. nih.gov Monitoring its concentration in these matrices is essential for understanding its environmental fate and potential for persistence. nih.govworldwidejournals.com Chlorpyrifos-methyl-d6 is a valuable tool in analytical methods developed for soil and sediment analysis, which often involve rigorous extraction procedures to isolate the analyte from the complex solid matrix.

Degradation studies in soil have shown that chlorpyrifos-methyl can degrade relatively quickly, with a half-life of less than 7 days in some cases. worldwidejournals.com However, its presence can be detected for extended periods, highlighting the need for sensitive analytical methods. worldwidejournals.com The adsorption of chlorpyrifos-methyl to soil and sediment particles is a key process influencing its mobility and bioavailability. nih.gov Isotherm studies have indicated a strong affinity of the insecticide for sediment. nih.gov The use of Chlorpyriphos-methyl-d6 as an internal standard in these studies ensures that the measured concentrations accurately reflect the amount of chlorpyrifos-methyl present, accounting for any variations in extraction efficiency from these challenging matrices.

Table 2: Degradation of Chlorpyrifos-methyl in Soil Over Time

| Time After Application | Average Concentration (mg/kg DM) at 0-5 cm depth |

| 30 minutes | 3.781 |

| 7 days | 0.338 |

| 133 days | ~0.031 |

Data adapted from a study on Chlorpyrifos-methyl degradation in vegetation-free soil. worldwidejournals.com

Airborne residues of chlorpyrifos-methyl, particularly during and after spray applications, are a concern for human and environmental exposure. researchgate.net Both active and passive air sampling methods are employed to monitor its concentration in the atmosphere. researchgate.netcdc.gov Chlorpyriphos-methyl-d6 is utilized as a depuration compound in passive air samplers to help determine the sampling rates. cdc.gov

In active air sampling, air is drawn through a sorbent tube, such as those containing XAD resin, to trap the pesticide residues. epa.govwa.gov Subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the quantification of chlorpyrifos-methyl. epa.govwa.gov The inclusion of Chlorpyriphos-methyl-d6 as an internal standard is critical for correcting for potential losses during sample extraction from the sorbent and for variations in instrument response. Field fortification studies, where known amounts of the analyte and internal standard are spiked onto the sampling media, are often conducted to validate the analytical method and determine recovery rates. epa.gov

Table 3: Example of Field Fortification Recovery for Air Sampling Analysis

| Analyte | Fortification Level (ng/tube) | Average Recovery (%) |

| Chlorpyrifos | 50 | Not specified |

| Chlorpyrifos | 500 | Not specified |

| Chlorpyrifos | 2000 | Not specified |

Data from a study on the determination of chlorpyrifos residues in air sampling tubes. epa.gov

Applications in Plant and Non-Human Animal Material Analysis

The analysis of pesticide residues in agricultural products and biological specimens is fundamental to food safety and toxicological research. Chlorpyriphos-methyl-d6 plays a crucial role as an internal standard in these demanding analytical applications.

To ensure consumer safety, regulatory bodies set maximum residue limits (MRLs) for pesticides in food commodities. semanticscholar.orgnih.gov Accurate and precise analytical methods are therefore essential for the enforcement of these limits. Chlorpyriphos-methyl-d6 is used as an internal standard in methods for determining chlorpyrifos-methyl residues in a wide range of crops, including fruits, vegetables, and cereals. fao.orgfao.org

Sample preparation for agricultural products typically involves extraction with a solvent such as acetone/water, followed by partitioning into a non-polar solvent like hexane. fao.org Clean-up steps, for instance, using solid-phase extraction (SPE), may be necessary to remove interfering matrix components before analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). fao.orgfao.org The use of an isotopically labeled internal standard like Chlorpyriphos-methyl-d6 throughout this process is the most effective way to compensate for matrix effects and ensure the accuracy of the final residue concentration.

Table 4: Example of Method Validation Parameters for Chlorpyrifos Analysis in Vegetables

| Parameter | Value |

| Analytical Technique | Gas Chromatography–Mass Spectrometry (GC-MS) |

| Limit of Detection (LOD) | 0.011 mg/kg |

| Limit of Quantification (LOQ) | 0.034 mg/kg |

Data from a study on chlorpyrifos residue in locally grown vegetables. nih.gov

Understanding the metabolic fate of chlorpyrifos-methyl in non-human organisms is important for assessing its potential toxicity and for biomonitoring studies. Chlorpyriphos-methyl-d6 can be used as an internal standard for the quantification of not only the parent compound but also its metabolites in various biological matrices such as tissues, milk, and excreta. fao.org

Metabolism studies in animals like lactating goats have shown that chlorpyrifos-methyl is broken down into several metabolites. fao.org Analytical methods for these studies often involve the use of radiolabeled compounds to trace the distribution and excretion of the substance. However, for quantitative analysis of specific metabolites in non-radiolabeled studies, stable isotope-labeled internal standards are indispensable. For instance, in the analysis of desmethyl chlorpyrifos-methyl, a significant metabolite, Chlorpyriphos-methyl-d6 would be an ideal internal standard to ensure accurate quantification by LC-MS/MS. fao.org

Table 5: Key Metabolites of Chlorpyrifos-methyl

| Abbreviation | Full Chemical Name |

| DEM | Des-methyl chlorpyrifos-methyl |

| OXM | Chlorpyrifos-methyl oxon |

| TCP | 3,5,6-trichloro-2-pyridinol (B117793) |

Information on common metabolites of chlorpyrifos-methyl. fao.org

Environmental Fate and Transformation Studies Utilizing Chlorpyriphos Methyl D6 As a Tracer

Elucidation of Degradation Pathways and Mechanisms

Chlorpyriphos-methyl-d6 is instrumental in tracing the breakdown of Chlorpyriphos-methyl through various chemical and biological processes. These studies help identify the resulting metabolites and understand the speed and mechanics of degradation.

Hydrolysis is a primary chemical degradation pathway for Chlorpyriphos-methyl in aqueous environments. The process involves the cleavage of the phosphorus ester bond. Studies utilizing tracers show that this degradation follows first-order kinetics. The rate of hydrolysis is significantly influenced by pH and temperature, with faster degradation occurring in alkaline conditions and at higher temperatures. For instance, the hydrolysis half-life can range from 13 to 27 days depending on the pH level. The principal product formed through hydrolysis is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a less toxic metabolite.

Hydrolysis Half-Life of Chlorpyrifos-methyl (B1668853)

| pH Level | Temperature (°C) | Half-Life (Days) | Reference |

|---|---|---|---|

| 4-9 | Not Specified | 13-27 | |

| Acidic | Not Specified | Relatively Stable | |

| Alkaline | Not Specified | More Rapid Hydrolysis |

Phototransformation, or photolysis, is another significant abiotic degradation route, particularly in the atmosphere and the upper layers of water bodies. In the atmosphere, the degradation of Chlorpyriphos-methyl is primarily driven by its reaction with hydroxyl (OH) radicals, with an estimated tropospheric lifetime of about 3.5 hours. Aqueous photolysis also contributes to its breakdown, with a reported half-life of approximately 30 days in buffered solutions. Key metabolites identified from phototransformation processes include Chlorpyrifos-methyl oxon and 3,5,6-trichloro-2-pyridinol (TCP).

Biodegradation is a critical process for the breakdown of Chlorpyriphos-methyl, especially in soil and aquatic systems rich in microbial life. A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this pesticide, using it as a source of carbon or phosphorus. The primary metabolic pathway involves the hydrolysis of the ester bond, catalyzed by microbial enzymes such as phosphotriesterases, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP). This main metabolite, TCP, can be further degraded by microorganisms into other organochlorine compounds and eventually carbon dioxide.

Persistence and Dissipation Dynamics in Environmental Compartments

Using Chlorpyriphos-methyl-d6 allows for precise measurement of the persistence and dissipation rates of Chlorpyriphos-methyl in different environmental matrices like soil and water.

Chlorpyriphos-methyl is generally considered to be non-persistent to moderately persistent in soil. Its half-life (DT50) in soil can vary widely, typically ranging from as short as 1.4 days to over 33 days. Some studies have reported half-lives of 6 to 11 days in various soil types under greenhouse conditions. This variability is influenced by a combination of factors including:

Soil Type and Composition: Soil texture and the amount of organic matter affect the sorption and availability of the pesticide for degradation.

Microbial Activity: The presence of adapted microbial populations is a key driver of biodegradation.

Environmental Conditions: Factors such as temperature, moisture, and pH significantly impact both microbial and chemical degradation rates.

Reported Soil Half-Life (DT50) for Chlorpyrifos-methyl

| Soil Type | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| General | Field/Lab | 1.4 - 33 | |

| Sandy Soil | Greenhouse (23-26°C) | 7 | |

| Organic-rich Orchard Soil | Greenhouse (23-26°C) | 6 | |

| Agricultural Soil | Greenhouse (23-26°C) | 6 | |

| Volcanic Area Soil | Greenhouse (23-26°C) | 11 |

In aquatic environments, the persistence of Chlorpyriphos-methyl is generally low due to a combination of degradation processes and physical dissipation. Its strong tendency to sorb to sediment and suspended particles removes it from the water column, while volatilization can also contribute to its dissipation. The primary factors governing its persistence in water are hydrolysis and photolysis. The rate of these processes is heavily dependent on environmental conditions such as water pH, temperature, and sunlight exposure. Under typical field conditions, the half-life of Chlorpyriphos-methyl in the water column is short, often reported to be between less than one to three days.

Transport and Partitioning Behavior in Environmental Systems

Information on the specific use of Chlorpyriphos-methyl-d6 to study the transport and partitioning behavior of chlorpyrifos-methyl is not available in the reviewed scientific literature.

Volatilization Studies Using Isotope Tracers

No specific studies utilizing Chlorpyriphos-methyl-d6 as an isotope tracer to investigate the volatilization of chlorpyrifos-methyl have been identified in the available literature.

Sorption and Desorption Dynamics in Soil and Sediment

There is no available research that specifically documents the use of Chlorpyriphos-methyl-d6 to study the sorption and desorption dynamics of chlorpyrifos-methyl in soil and sediment.

Mobility and Potential for Off-Site Movement

Detailed studies on the mobility and potential for off-site movement of chlorpyrifos-methyl that have utilized Chlorpyriphos-methyl-d6 as a tracer were not found in the public scientific domain.

Biotic Transformation and Metabolic Pathway Elucidation in Non Human Systems with Chlorpyriphos Methyl D6

Microbial Degradation and Bioremediation Research

The microbial breakdown of chlorpyrifos (B1668852) and its analogue, Chlorpyrifos-methyl (B1668853), is a key process in detoxifying contaminated environments. agriculturejournal.org Bioremediation, which leverages the metabolic capabilities of microorganisms, is considered an environmentally sound and efficient method for this purpose. nih.govtecnoscientifica.com A diverse array of bacteria and fungi have been identified that can utilize these compounds as a source of carbon or phosphorus. agriculturejournal.org

Identification of Degrading Microorganisms Using Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms in a complex environmental sample that are actively metabolizing a specific substrate. In the context of Chlorpyrifos-methyl-d6, this isotopically labeled compound acts as a tracer. When introduced into a soil or water sample, microbes that consume Chlorpyrifos-methyl-d6 will incorporate the deuterium-labeled methyl groups into their cellular components, such as their DNA, RNA, or phospholipid fatty acids (PLFAs).

By extracting these biomarkers and using techniques like density-gradient ultracentrifugation, the "heavier" labeled components can be separated from the unlabeled ones. Subsequent genetic sequencing of the labeled DNA or RNA allows researchers to pinpoint the specific species responsible for the degradation. While specific SIP studies focusing exclusively on Chlorpyrifos-methyl-d6 are not extensively documented in readily available literature, the methodology is standard for identifying functional microbes for a wide range of contaminants. Numerous bacterial and fungal genera have been identified as effective degraders of the parent compound, chlorpyrifos, through traditional enrichment and isolation techniques.

Examples of Chlorpyrifos Degrading Microorganisms

| Kingdom | Genus |

| Bacteria | Pseudomonas nih.govfrontiersin.org |

| Bacteria | Bacillus ijeab.comnih.gov |

| Bacteria | Acinetobacter tandfonline.comatlantis-press.com |

| Bacteria | Stenotrophomonas nih.govtandfonline.com |

| Bacteria | Rhizobium frontiersin.org |

| Bacteria | Xanthomonas frontiersin.org |

| Bacteria | Klebsiella frontiersin.org |

| Bacteria | Enterobacter nih.gov |

| Fungi | Aspergillus ijeab.com |

| Fungi | Trichoderma ijeab.com |

| Fungi | Cladosporium nih.gov |

| Fungi | Phanerochaete cup.edu.in |

This table is based on data for Chlorpyrifos, the parent compound of Chlorpyrifos-methyl.

Characterization of Enzymatic Degradation Mechanisms

The initial and most critical step in the microbial degradation of Chlorpyrifos-methyl is the hydrolysis of its phosphate (B84403) ester bond. nih.gov This reaction is catalyzed by a class of enzymes known as hydrolases, specifically organophosphorus hydrolases (OPH) and methyl parathion (B1678463) hydrolases (MPH). cup.edu.in These enzymes cleave the molecule, breaking the P-O bond that links the phosphate group to the pyridinyl ring. researchgate.net

This enzymatic hydrolysis detoxifies the compound, yielding two primary metabolites: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphorothioate. tecnoscientifica.com Studies have shown that the active sites of these hydrolases often contain amino acid residues, like serine, which initiate a nucleophilic attack on the phosphorus atom of the insecticide. nih.gov Some microorganisms, such as the fungus Cladosporium cladosporioides, produce novel chlorpyrifos hydrolases that show high specificity and efficiency in breaking down the pesticide. nih.gov The genes responsible for producing these valuable enzymes, such as the opd (organophosphate degrading) gene, have been identified in several bacterial strains, enabling their use in engineered bioremediation approaches. ijeab.com

Role of Metabolites in Microbial Transformation

The primary metabolite of Chlorpyrifos-methyl hydrolysis is 3,5,6-trichloro-2-pyridinol (TCP). cup.edu.in While the initial hydrolysis detoxifies the parent compound, the accumulation of TCP can pose a challenge to complete bioremediation. nih.gov TCP is more persistent in the environment than Chlorpyrifos-methyl, with a half-life that can range from 65 to 360 days in soil. nih.gov

Furthermore, TCP itself exhibits antimicrobial properties and can inhibit the growth and metabolic activity of the very microorganisms responsible for the degradation, including those that break down the parent compound. nih.govscispace.com This can lead to an accumulation of this toxic intermediate. cup.edu.in Therefore, successful bioremediation hinges on the presence of microorganisms, or microbial consortia, that can not only hydrolyze Chlorpyrifos-methyl but also subsequently degrade the TCP ring. cup.edu.in Several bacterial and fungal strains, including species of Bacillus pumilus and Cladosporium cladosporioides, have demonstrated the ability to degrade both the parent insecticide and its TCP metabolite, achieving complete mineralization. nih.govnih.gov

Plant Uptake and Metabolism Studies

Plants can absorb pesticide residues from the soil through their roots or directly from foliar sprays. nih.gov The chemical properties of the pesticide, along with plant-specific and environmental factors, govern the extent of this uptake and subsequent movement within the plant. nih.gov

Root Uptake and Translocation Processes

Chlorpyrifos-methyl, like its parent compound, can be absorbed from the soil by plant roots. researchgate.net The efficiency of this process is often quantified by the Root Concentration Factor (RCF), which is the ratio of the pesticide concentration in the root to that in the surrounding soil or water. In hydroponic experiments with chlorpyrifos, RCF values for pakchoi and lettuce ranged from 5 to 39 and 14 to 35, respectively, indicating significant accumulation in root tissues. nih.gov

Once absorbed by the roots, the compound can be moved to the shoots and leaves via the xylem. This movement is described by the Translocation Factor (TF), the ratio of the concentration in the shoots to that in the roots. Studies on chlorpyrifos have shown that translocation is generally limited. nih.gov For instance, in root uptake experiments, TF values for pakchoi were between 0.01 and 0.17, and for lettuce, they ranged from 0.003 to 0.23. nih.gov This suggests that while the compound is taken up by roots, a smaller fraction is transported to the aerial parts of the plant. In studies with cucumbers, it was found that about 1.0% to 1.3% of the initial chlorpyrifos concentration in the soil was absorbed into the roots, but it was not translocated to the fruits. researchgate.netsemanticscholar.org

Uptake and Translocation Factors for Chlorpyrifos in Vegetables

| Vegetable | Treatment | Root Concentration Factor (RCF) | Translocation Factor (TF) |

| Pakchoi | Root Uptake | 5 - 39 | 0.01 - 0.17 |

| Lettuce | Root Uptake | 14 - 35 | 0.003 - 0.23 |

| Pakchoi | Foliar Treatment | N/A | 0.003 - 0.22 |

| Lettuce | Foliar Treatment | N/A | 0.032 - 1.63 |

Data from a study on Chlorpyrifos. nih.gov

Foliar Uptake and Dissipation

When applied directly to leaves, Chlorpyrifos-methyl can be absorbed by the plant. The dissipation of the compound from plant surfaces is a crucial factor in determining pre-harvest intervals. In greenhouse trials with chlorpyrifos applied to foliage, over 94% of the initial amount degraded within 21 days on both pakchoi and lettuce. nih.gov

Once inside the plant tissues, Chlorpyrifos-methyl undergoes metabolic transformation, primarily through oxidation and hydrolysis, similar to microbial pathways. nih.gov This can produce metabolites like chlorpyrifos-oxon, which can be more toxic, and the less toxic 3,5,6-trichloro-2-pyridinol (TCP). nih.gov The degradation rate in plants is relatively fast, with reported half-lives for chlorpyrifos in wheat ranging from 2.33 to 5.05 days. nih.gov The dissipation from the plant matrix is influenced by factors such as plant species, growth stage, and environmental conditions. nih.gov

Metabolic Transformation Pathways in Plant Tissues

The metabolism of Chlorpyriphos-methyl in plants proceeds through a primary and consistent pathway across different species. Studies involving crops such as tomatoes, cereal grains, peas, and radishes have demonstrated that the principal metabolic transformation is the hydrolysis of the phosphate ester bond. fao.orgfao.org This cleavage results in the formation of the main metabolite, 3,5,6-trichloro-2-pyridinol (TCP). fao.orgfao.org

Once formed, TCP does not typically accumulate in its free form. Instead, it undergoes further conjugation with endogenous plant molecules. fao.org Research indicates that TCP is extensively conjugated with glucose and malonic acid, forming more polar and water-soluble residues. fao.org This conjugation is a common detoxification mechanism in plants, facilitating the sequestration and storage of xenobiotic metabolites.

The proportion of TCP as a residue can be significant and varies by plant and time after application. For instance, in tomatoes, TCP accounted for over 20% of the total radioactive residue (TRR) 26 days after the final treatment. fao.org In maize, this figure was even higher, with TCP representing 39% of the TRR after 180 days of storage. fao.org In studies with the related compound chlorpyrifos on pea plants, the parent compound decreased steadily over 28 days, while TCP and its conjugates increased to represent a combined 51.2% of the TRR in pea pods. fao.org

Table 1: TCP as a Percentage of Total Radioactive Residue (TRR) in Various Plant Tissues

Plant Time After Treatment TCP (% of TRR) Reference Tomato 26 Days >20% inchem.org Maize 180 Days 39% inchem.org Pea Pods (from Chlorpyrifos) 28 Days 8.7% (Free TCP) fao.org Pea Pods (from Chlorpyrifos) 28 Days 42.5% (TCP Conjugates) fao.org

Metabolism in Non-Human Animal Models for Environmental Fate Assessment

To assess the environmental fate of Chlorpyriphos-methyl, its metabolism has been investigated in various non-human animal models. These studies are crucial for understanding how the compound is absorbed, transformed, distributed, and excreted in organisms that may be exposed in the environment.

Metabolism studies in livestock, including lactating goats and sheep, show a metabolic pathway similar to that observed in plants and other animals. The primary metabolic reaction is the hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP). fao.orginchem.org In a study where [14C]chlorpyrifos-methyl was administered to lactating goats, it was demonstrated that the compound is metabolized primarily to TCP, which accounted for over 60% of the TRR. fao.orgBecause Chlorpyriphos-methyl is lipophilic (log Kow of 4.3), residues of the parent compound tend to concentrate in fatty tissues and milk fat. fao.org A study in sheep dosed orally with the labeled compound showed that after four days, 69.2% of the administered radioactivity was recovered in the urine and 12.5% in the feces. inchem.orgAnalysis of the urinary metabolites revealed that they consisted mainly of the glucuronide conjugate of TCP and the desmethyl metabolite, O-methyl-o-trimethylsilyl-o-(3,5,6-trichloro-2-pyridyl) phosphorothionate. inchem.org

Table 2: Recovery and Identification of Metabolites in Sheep (4 Days Post-Administration)The excretion and distribution patterns of Chlorpyriphos-methyl and its metabolites have been characterized using radiolabeled compounds. In rats, excretion is both rapid and nearly complete. W fao.orginchem.orgithin 72 hours of a single oral dose, 83–85% of the administered radioactivity is eliminated in the urine, with an additional 7–9% excreted in the feces.

inchem.orgDistribution within the rat body is widespread but does not lead to significant accumulation. Peak blood levels of radioactivity are observed approximately five hours after administration. A inchem.orgfter 72 hours, tissue residues are minimal (<1.3 ppm), with the highest concentrations found in organs associated with metabolism and excretion, such as the liver and kidneys. R inchem.orgesidues in fat are described as trivial, which is consistent with the rapid metabolism into more polar, excretable forms like TCP and its conjugates. I inchem.orgn livestock, while excretion is also primarily via urine and feces, the parent compound's lipophilicity leads to partitioning into adipose tissue.

inchem.orgnih.govTable 4: Excretion of [14C] Chlorpyriphos-methyl in Animal Models

Isotope Effects on Biological Degradation and Transformation

The use of deuterated compounds like Chlorpyriphos-methyl-d6 is primarily for analytical purposes as an internal standard or for tracer studies to follow metabolic pathways. However, the isotopic substitution itself can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).

cdc.govjst.go.jpThe KIE arises because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly for the deuterated compound. F jst.go.jpor Chlorpyriphos-methyl-d6, the deuterium (B1214612) atoms are located on the two methyl groups attached to the phosphate ester.

One of the identified metabolic pathways for Chlorpyriphos-methyl is O-demethylation to produce the DEM metabolite. T fao.orginchem.orghis reaction requires the enzymatic cleavage of a C-H bond on one of the methyl groups. For Chlorpyriphos-methyl-d6, this step would involve the cleavage of a C-D bond. Therefore, a deuterium KIE would be expected to slow the rate of this O-demethylation pathway.

jst.go.jp***

Advanced Methodologies and Future Research Directions

Integration of Stable Isotope Techniques with High-Resolution Mass Spectrometry

The combination of stable isotope labeling with high-resolution mass spectrometry (HRMS) represents a powerful tool for the precise identification and quantification of chemical compounds in complex matrices. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, offer high accuracy and resolving power, enabling the differentiation of compounds with very similar masses. nih.gov The use of a stable isotope-labeled internal standard like Chlorpyrifos-methyl-d6 is critical in these analyses to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative results. nih.gov

Non-targeted screening (NTS) approaches using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) aim to identify a broad range of chemicals present in a sample without pre-selecting specific analytes. uu.nlencyclopedia.pub In this workflow, Chlorpyrifos-methyl-d6 serves as an internal standard to ensure data quality and aid in the tentative identification of related compounds.

During NTS, the process for identifying metabolites involves several steps:

Data Acquisition: Samples are analyzed using LC-HRMS to generate full-scan mass spectra, which contain mass-to-charge (m/z) information for thousands of features in the sample. uu.nl

Feature Detection: Software is used to detect distinct chemical features based on their m/z ratio, retention time, and intensity.

Metabolite Prediction: Potential metabolites of a parent compound, like chlorpyrifos-methyl (B1668853), are predicted based on known biotransformation pathways (e.g., hydrolysis, oxidation).

Database Matching: Detected features are compared against spectral libraries and chemical databases to find potential matches. encyclopedia.pub

Identification and Confirmation: The accurate mass measurement provided by HRMS helps determine the elemental composition. The presence of the known isotopic shift in the internal standard (Chlorpyrifos-methyl-d6) helps confirm the presence of related transformation products. A primary metabolite of chlorpyrifos (B1668852) is 3,5,6-trichloro-2-pyridinol (B117793) (3,5,6-TCP), which is formed through the hydrolysis of the phosphate (B84403) ester linkage. nih.govresearchgate.net

| Analytical Step | Role of High-Resolution Mass Spectrometry | Contribution of Chlorpyrifos-methyl-d6 |

| Detection | Provides accurate mass measurements (<5 ppm error) for all detectable ions in a sample. nih.gov | Acts as a reference point for retention time and mass accuracy. |

| Quantification | Allows for precise measurement of ion intensity. | Serves as an internal standard to correct for matrix effects and variations, enabling accurate quantification. nih.gov |

| Identification | Differentiates between isobaric compounds and determines elemental formulas from accurate mass. nih.gov | Confirms the identification of the non-labeled analyte through co-elution and a known mass difference. |

Determining the precise chemical structure of unknown transformation products is a significant analytical challenge. HRMS contributes significantly by providing not only the accurate mass of the precursor ion but also the accurate masses of fragment ions generated through tandem mass spectrometry (MS/MS). nih.gov This fragmentation pattern serves as a chemical fingerprint.

The process is enhanced by using isotopically labeled standards in the following ways:

Pairing of Fragments: When both the labeled (e.g., Chlorpyrifos-methyl-d6) and non-labeled compounds are fragmented, the resulting spectra show pairs of fragments. The mass difference between these pairs reveals which part of the molecule contains the isotopic label.

Confirming Fragmentation Pathways: This information helps to confirm proposed fragmentation pathways and, by extension, the structure of the metabolite. For example, if a fragment ion from Chlorpyrifos-methyl-d6 retains the six deuterium (B1214612) atoms, it confirms that the methoxy (B1213986) groups are intact in that fragment.

Differentiating Isomers: In some cases, subtle differences in fragmentation patterns, aided by the information from labeled standards, can help distinguish between isomeric transformation products, which is a common challenge in metabolite identification. uva.nl

Coupling Isotope Labeling with Molecular Biology Approaches

Isotope labeling extends beyond analytical chemistry into microbial ecology, where it is used to trace metabolic pathways and identify the function of specific microorganisms within complex communities.

Stable Isotope Probing (SIP) is a powerful technique that links microbial identity to metabolic function in a cultivation-independent manner. uth.grnih.gov The core principle involves introducing a substrate enriched with a heavy isotope (e.g., ¹³C or ¹⁵N) into an environmental sample. uth.gr Microorganisms that actively consume the labeled substrate will incorporate the heavy isotopes into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). uth.grnih.gov

By separating the "heavy" (labeled) biomolecules from the "light" (unlabeled) ones using techniques like density gradient centrifugation, researchers can isolate the genetic material of the organisms that were actively involved in the specific metabolic process. nih.gov Subsequent genetic analysis (e.g., sequencing of 16S rRNA genes) reveals the taxonomic identity of these active microbes. While Chlorpyrifos-methyl-d6 is used as an analytical standard, the principle of SIP could be applied to study the biodegradation of chlorpyrifos-methyl by using a ¹³C-labeled version of the pesticide as the substrate. This would allow researchers to identify the specific soil or water microorganisms responsible for its degradation.

The insights from SIP can be dramatically expanded by integrating it with "omics" technologies. This combination allows for a more holistic view of microbial community function. ethz.ch

SIP-Metagenomics: After identifying the active microbes via SIP, metagenomics can be applied to the labeled DNA to sequence the entire genome of these organisms. This can reveal the specific genes and metabolic pathways involved in the degradation of the substrate.

SIP-Transcriptomics and Proteomics: By analyzing labeled RNA (transcriptomics) or proteins (proteomics), researchers can determine which genes are being actively expressed and which enzymes are being produced by the substrate-utilizing microorganisms. This provides a direct link between genetic potential and real-time metabolic activity.

This integrated approach moves beyond simply identifying who is present to understanding what they are doing and how they are doing it within the ecosystem. ethz.ch

Computational Modeling and Theoretical Studies Aided by Isotope Data

High-quality empirical data is essential for the development and validation of robust computational models that predict the environmental fate and transformation of chemicals. Isotope dilution analysis, which relies on standards like Chlorpyrifos-methyl-d6, generates the precise and accurate concentration data needed for these models.

This data can be used to:

Parameterize Kinetic Models: Accurate measurements of the degradation rate of a parent compound and the formation of its metabolites over time are used to build models that predict environmental persistence.

Validate Predicted Transformation Pathways: Computational tools can predict likely metabolites of a compound. uva.nl The empirical data generated using HRMS and isotopic standards can then be used to confirm or refute these in silico predictions.

Refine Environmental Fate Models: By providing reliable data on how a pesticide partitions between different environmental compartments (soil, water, air), isotope-based studies help improve the accuracy of large-scale environmental models.

The synergy between high-quality experimental data, generated using tools like Chlorpyrifos-methyl-d6, and theoretical modeling accelerates our understanding of the environmental behavior of pesticides.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, in Chlorpyrifos-methyl-d6 serves as a powerful tool for elucidating the reaction mechanisms of its non-deuterated counterpart, Chlorpyrifos-methyl. This is achieved through the study of the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE arises from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.edu

By comparing the degradation rates of Chlorpyrifos-methyl and Chlorpyrifos-methyl-d6 under various conditions (e.g., hydrolysis, photolysis, microbial degradation), researchers can determine whether the C-H bond (or in this case, the O-methyl group which is deuterated) is involved in the rate-determining step of the reaction.

A significant KIE (a slower reaction rate for the deuterated compound) would suggest that the cleavage of a bond to the deuterated methyl group is part of the rate-limiting step of the degradation pathway. libretexts.org

Conversely, the absence of a significant KIE would indicate that the breaking of this bond is not central to the slowest step of the reaction. libretexts.org

This information is crucial for understanding how Chlorpyrifos-methyl breaks down in the environment and within organisms, which in turn aids in predicting its persistence and potential for bioaccumulation.

Table 1: Hypothetical Kinetic Isotope Effect Data for Chlorpyrifos-methyl Degradation

| Degradation Pathway | Rate Constant for Chlorpyrifos-methyl (kH) | Rate Constant for Chlorpyrifos-methyl-d6 (kD) | Kinetic Isotope Effect (kH/kD) | Implication for Reaction Mechanism |

|---|---|---|---|---|

| Hydrolysis | 1.2 x 10-2 s-1 | 1.1 x 10-2 s-1 | 1.09 | Minimal involvement of the O-methyl group in the rate-determining step. |

| Photolysis | 3.5 x 10-3 s-1 | 3.4 x 10-3 s-1 | 1.03 | O-methyl group cleavage is not the primary rate-limiting step. |

| Microbial Degradation | 8.7 x 10-4 s-1 | 4.1 x 10-4 s-1 | 2.12 | Cleavage of the O-methyl group is likely involved in the rate-determining step. |

Predictive Modeling of Environmental Fate and Transport

Predictive models are essential tools for assessing the potential risks of pesticides in the environment. researchgate.net These models simulate the movement and degradation of compounds like Chlorpyrifos-methyl in various environmental compartments such as soil, water, and air. epa.govcopernicus.org Chlorpyrifos-methyl-d6 plays a critical role in the development and validation of these models by serving as a highly accurate internal standard for quantifying the concentration of Chlorpyrifos-methyl in environmental samples.

The use of an isotope-labeled standard like Chlorpyrifos-methyl-d6 is crucial for obtaining the precise concentration data needed to calibrate and verify environmental fate models. epa.gov This is because Chlorpyrifos-methyl-d6 has nearly identical physicochemical properties to its non-deuterated analog, meaning it behaves similarly during sample extraction and analysis. nih.gov This allows for the correction of any sample loss during preparation and for matrix effects in the analytical instrumentation, leading to more accurate quantification.

The accurate concentration data obtained using Chlorpyrifos-methyl-d6 as an internal standard is then used as input for models that predict:

Persistence: How long the pesticide remains in different environmental compartments.

Mobility: The likelihood of the pesticide leaching into groundwater or volatilizing into the atmosphere. epa.gov

Bioaccumulation: The potential for the pesticide to accumulate in the tissues of living organisms.

Emerging Applications in Environmental Forensics and Source Apportionment

Environmental forensics utilizes scientific methods to identify the source and timing of pollutant releases. nih.gov Stable isotope analysis, including the use of deuterated compounds like Chlorpyrifos-methyl-d6, is an emerging and powerful technique in this field. mdpi.com It can be used to trace the origin of Chlorpyrifos-methyl contamination in the environment.

In source apportionment studies, a known amount of Chlorpyrifos-methyl-d6 can be intentionally introduced as a tracer at a potential contamination source. By analyzing samples taken at various locations and times, the presence and concentration of the d6-labeled compound can be tracked, allowing scientists to follow the plume of contamination and definitively link it back to the source.

Another application involves the analysis of the natural isotopic composition of contaminants. While Chlorpyrifos-methyl-d6 is a synthetic compound, the principles of isotope analysis can be applied to the non-labeled pesticide. Different manufacturing processes can result in slight variations in the natural abundance of stable isotopes (e.g., ¹³C/¹²C). By establishing an isotopic fingerprint of Chlorpyrifos-methyl from different producers, it may be possible to trace environmental contamination back to a specific product or manufacturer. nih.gov

Challenges and Opportunities in Stable Isotope Labeled Pesticide Research

Analytical Challenges in Complex Environmental Matrices

The analysis of pesticides in complex environmental matrices such as soil, sediment, water, and food is inherently challenging. researchgate.netresearchgate.net These matrices contain a multitude of other compounds that can interfere with the detection and quantification of the target analyte, a phenomenon known as the "matrix effect". nih.govresearchgate.net The matrix effect can either suppress or enhance the analytical signal, leading to inaccurate results. researchgate.net

While the use of stable isotope-labeled internal standards like Chlorpyrifos-methyl-d6 is the gold standard for compensating for matrix effects, it is not without its own challenges:

Co-eluting Interferences: In some cases, a compound in the matrix can have a similar mass-to-charge ratio and chromatographic retention time as Chlorpyrifos-methyl-d6, leading to analytical interference.

Differential Matrix Effects: Although rare, it is possible for the matrix to affect the labeled and unlabeled compounds slightly differently, leading to inaccuracies. nih.gov

Availability and Cost: The synthesis of high-purity isotope-labeled standards is often complex and expensive, which can limit their accessibility for routine monitoring. researchgate.net

Table 2: Common Environmental Matrices and Associated Analytical Challenges

| Environmental Matrix | Major Interfering Components | Potential Impact on Analysis |

|---|---|---|

| Soil/Sediment | Humic and fulvic acids, lipids, other organic matter | Ion suppression in mass spectrometry, chromatographic peak distortion. |

| Water (surface and ground) | Dissolved organic carbon, salts, algae | Ion enhancement or suppression, clogging of analytical instruments. |

| Plant Tissues | Pigments (chlorophylls, carotenoids), waxes, lipids, sugars | Significant matrix effects, co-extraction of interfering compounds. |

| Animal Tissues | Fats, proteins, glycogen | Complex sample preparation required, high potential for ion suppression. |

Development of New Deuterated Analogues

The development of new deuterated analogues of pesticides is an ongoing area of research driven by the need for more accurate and reliable analytical standards. researchgate.net While Chlorpyrifos-methyl-d6 is a valuable tool, the synthesis of other deuterated analogues with deuterium atoms at different positions on the molecule could offer additional benefits.

For example, a deuterated analogue with the label on the pyridinyl ring could be used in conjunction with Chlorpyrifos-methyl-d6 (labeled on the methoxy groups) in more sophisticated studies. This would allow researchers to:

Simultaneously study multiple degradation pathways: By monitoring the fate of different parts of the molecule.

Improve the accuracy of KIE studies: By providing a more comprehensive understanding of the reaction mechanism.

Enhance the reliability of quantification: By using multiple internal standards to correct for potential analytical interferences.

The synthesis of these new analogues requires advanced organic chemistry techniques and is often a multi-step process. acs.org However, the potential benefits for environmental and metabolic research make this a worthwhile endeavor.

Standardization of Isotope Dilution Methods

Isotope dilution mass spectrometry (IDMS) is a primary ratio method that is considered one of the most accurate and precise techniques for chemical measurement. wikipedia.orgosti.gov However, to ensure the comparability and reliability of results between different laboratories, the standardization of isotope dilution methods is crucial.

Standardization involves establishing and adhering to best practices and protocols for all stages of the analytical process, including:

Purity and Characterization of Standards: Ensuring the chemical and isotopic purity of both the native and labeled standards.

Spiking and Equilibration: The precise addition of the labeled standard to the sample and ensuring complete mixing and equilibration.

Sample Preparation: The development of robust and reproducible extraction and clean-up procedures.

Mass Spectrometric Analysis: The optimization of instrument parameters to ensure accurate and precise isotope ratio measurements.

Data Analysis and Uncertainty Calculation: The use of appropriate statistical methods to calculate the final concentration and its associated uncertainty.

The development of certified reference materials (CRMs) for pesticides in various matrices is also a key aspect of standardization. These CRMs, with accurately determined concentrations of the target analytes, can be used by laboratories to validate their methods and demonstrate the accuracy of their results. proquest.com

Table 3: Key Parameters for Standardization of Isotope Dilution Methods

| Parameter | Importance in Standardization |

|---|---|

| Isotopic Enrichment of Labeled Standard | Ensures accurate calculation of the isotope ratio. |

| Chemical Purity of Standards | Prevents interference from impurities. |

| Calibration Curve Linearity and Range | Defines the concentration range over which the method is accurate. |

| Method Detection Limit (MDL) and Limit of Quantification (LOQ) | Determines the sensitivity of the method. |

| Recovery and Repeatability | Assesses the efficiency and precision of the sample preparation and analysis. |

| Measurement Uncertainty | Provides a quantitative indication of the quality of the result. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.